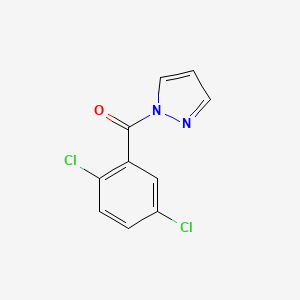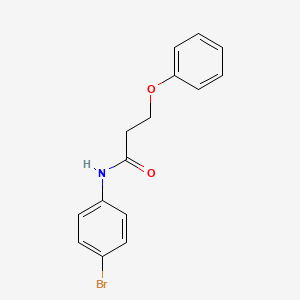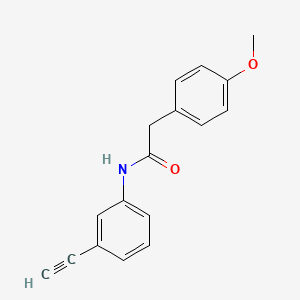
(2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.
類似化合物との比較
Similar Compounds
- (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone
- (2,6-dichlorophenyl)(1H-pyrazol-1-yl)methanone
- (3,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone
Uniqueness
(2,5-dichlorophenyl)(1H-pyrazol-1-yl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions may enhance the compound’s stability and its ability to interact with biological targets compared to other isomers.
特性
IUPAC Name |
(2,5-dichlorophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-3-9(12)8(6-7)10(15)14-5-1-4-13-14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCHIXMDZKHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5701423.png)

![1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea](/img/structure/B5701432.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5701488.png)
![METHYL 3-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-METHYLBENZOATE](/img/structure/B5701490.png)
![3-{2-Oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2H-chromen-2-one](/img/structure/B5701500.png)
